3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Overview
Description
Preparation Methods
The synthetic route for CAY10730 involves the reaction of 3-methoxy-6-hydroxyxanthone with 4-nitrobenzyl bromide in the presence of a base to form the desired product . The reaction conditions typically include the use of an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH)
Chemical Reactions Analysis
CAY10730 undergoes several types of chemical reactions, including:
Reduction: In the presence of nitroreductase, CAY10730 is reduced to a highly fluorescent molecule.
Substitution: The methoxy group on the xanthone ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitroreductase for reduction and various nucleophiles for substitution reactions. The major product formed from the reduction reaction is the fluorescent molecule used for hypoxia detection .
Scientific Research Applications
CAY10730 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of CAY10730 involves its reduction by nitroreductase, an enzyme that is overexpressed in hypoxic conditions . Upon reduction, CAY10730 is converted into a highly fluorescent molecule, allowing for the detection of hypoxia. The molecular targets involved in this process include nitroreductase and other bioanalytes such as glutathione and ascorbic acid .
Comparison with Similar Compounds
CAY10730 is unique in its high selectivity for nitroreductase over other bioanalytes, including glutathione, ascorbic acid, and reactive oxygen species such as hydrogen peroxide . Similar compounds include:
CytoTrace™ Red CMTPX: Another fluorescent probe used for cell tracking and hypoxia detection.
Fluorescein derivatives: Commonly used fluorescent probes with different excitation and emission properties.
CAY10730 stands out due to its specific application in detecting nitroreductase activity and its high selectivity for this enzyme .
Properties
IUPAC Name |
3'-methoxy-6'-[(4-nitrophenyl)methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO7/c1-33-19-10-12-23-25(14-19)35-26-15-20(34-16-17-6-8-18(9-7-17)29(31)32)11-13-24(26)28(23)22-5-3-2-4-21(22)27(30)36-28/h2-15H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPFHHZHVISQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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